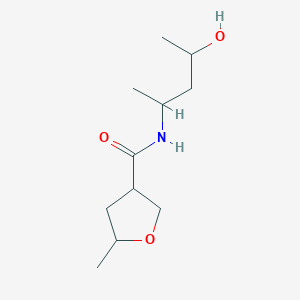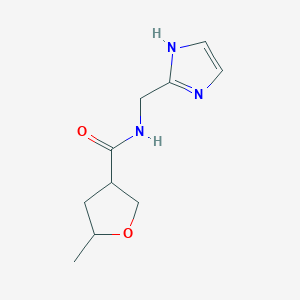![molecular formula C9H9BrClN3 B6645791 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile, also known as BCPN, is a synthetic organic compound widely used in scientific research. BCPN is a nitrile derivative of pyridine and is a potent inhibitor of specific enzymes.
作用機序
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile acts as a potent inhibitor of specific enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the enzyme from carrying out its normal function. The inhibition of enzyme activity by this compound is irreversible, which means that the enzyme cannot be reactivated once it has been inhibited.
Biochemical and Physiological Effects:
The inhibition of enzyme activity by this compound has several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are important mediators of inflammation. This compound has also been shown to reduce the levels of dopamine in the brain, which can have an impact on mood and behavior. The biochemical and physiological effects of this compound are dose-dependent, and the optimal dose for a particular experiment should be determined empirically.
実験室実験の利点と制限
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has several advantages for lab experiments. It is a potent inhibitor of specific enzymes, which makes it a valuable tool for studying enzyme function. This compound is also stable and can be stored for long periods without degradation. However, there are also limitations to the use of this compound in lab experiments. The irreversible inhibition of enzyme activity by this compound means that the enzyme cannot be reactivated, which can make it difficult to study the effects of enzyme inhibition in vivo. The dose-dependent effects of this compound also mean that the optimal dose for a particular experiment must be determined empirically.
将来の方向性
There are several future directions for the use of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile in scientific research. One potential application is in the study of cancer. This compound has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. Inflammation is a key factor in the development of cancer, and the inhibition of prostaglandin synthesis by this compound could have therapeutic potential in the treatment of cancer. Another potential application is in the study of neurodegenerative diseases. This compound has been shown to inhibit the activity of enzymes involved in the metabolism of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood and behavior. The inhibition of dopamine metabolism by this compound could have therapeutic potential in the treatment of neurodegenerative diseases such as Parkinson's disease.
合成法
The synthesis of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile involves the reaction of 3-bromo-5-chloropyridine-2-carbaldehyde with methylamine followed by the addition of cyanide ion. The reaction yields this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is extensively used in scientific research as a potent inhibitor of specific enzymes. It is used to inhibit the activity of enzymes involved in various biochemical pathways. This compound is widely used in the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. This compound has also been shown to inhibit the activity of enzymes involved in the metabolism of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood and behavior.
特性
IUPAC Name |
3-[(3-bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-14(4-2-3-12)9-8(10)5-7(11)6-13-9/h5-6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURBBJIFUBGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)

![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)




